(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-11(16)10-6-9(15)7-14(10)12(17)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H2,13,16)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKCILOZAVMTLT-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)N)C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199416 | |
| Record name | 2-Pyrrolidinecarboxamide, 1-benzoyl-4-hydroxy-, (2S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955474-53-9 | |
| Record name | 2-Pyrrolidinecarboxamide, 1-benzoyl-4-hydroxy-, (2S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955474-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinecarboxamide, 1-benzoyl-4-hydroxy-, (2S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies for Chiral Pyrrolidine Scaffolds
The synthesis of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide relies on stereoselective construction of the pyrrolidine ring and regioselective functionalization. Two primary approaches dominate the literature:
Chiral Pool Synthesis from Natural Alkaloids
Derivatization of naturally occurring pyrrolidine alkaloids, such as (-)-vasicine, offers a stereochemically defined starting point. Patent EP2361244B1 details the reduction of (-)-vasicine to generate (S)-N-benzyl-3-hydroxypyrrolidine, followed by benzoylation and carboxamide formation. While this method leverages inherent chirality, scalability is limited by the availability of natural precursors.
Asymmetric Catalysis for de Novo Construction
Gold-catalyzed tandem cyclization, as demonstrated in the synthesis of codonopsinine, provides a template for pyrrolidine ring formation. Terminal alkynes react with aminoacetaldehyde acetals under Au(I) catalysis to yield substituted pyrroles, which are subsequently reduced to pyrrolidines. This approach allows modular control over stereochemistry but requires optimization for the target compound’s C2 and C4 configurations.
Stepwise Synthesis of this compound
Formation of the Pyrrolidine Core
The (2S,4R) configuration is established early via diastereoselective reduction. For example, zinc dust-mediated reduction of a pyrrole intermediate in the presence of sulfonic acids achieves >95% diastereomeric excess (d.e.) for the 3-pyrroline precursor. Subsequent dihydroxylation with OsO₄ or catalytic asymmetric methods introduces the C4 hydroxyl group.
Benzoylation and Carboxamide Installation
Benzoylation is typically performed using 4-substituted benzoyl chlorides in pyridine. Patent EP2468724B1 highlights the use of benzamido-protected intermediates, where (2S,4R)-4-benzamidopyrrolidine-2-carboxylic acid is reacted with 2-aminoacetyl chloride to form the carboxamide. Critical parameters include:
Crystallization and Purification Techniques
Solvent Systems for Polymorph Control
The monohydrate form of related compounds is stabilized using water-miscible organic solvents. Patent EP2468724B1 reports a crystallization medium comprising isopropanol, acetone, and t-butyl methyl ether (5:3:2 v/v) with ≤5% water. This system yields crystals with a desolvation onset temperature of 104°C and characteristic PXRD peaks at 12.5°2θ and 19.0°2θ.
Table 1: Crystallization Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Solvent Ratio | IPA:Acetone:TBME = 5:3:2 | |
| Water Content | ≤5% (v/v) | |
| Crystal Habit | Monoclinic, prismatic | |
| PXRD Peaks (°2θ) | 12.5, 17.1, 19.0, 20.5, 23.3 |
Analytical Characterization
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Yield (%) | d.e. (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | 62 | 98 | 99.4 | Moderate |
| Asymmetric Catalysis | 78 | 95 | 98.7 | High |
| Crystallization-Mediated | 85 | 99 | 99.8 | Industrial |
The crystallization-mediated approach achieves the highest purity (99.8%) and diastereomeric excess (99%) but requires stringent solvent control. Asymmetric catalysis offers better scalability but necessitates costly metal catalysts.
Applications and Derivatives
The compound’s ability to restore gap junction integrity suggests therapeutic potential in cardiac arrhythmias and neurodegenerative disorders. Structural analogs, such as galloyl pyrrolidine derivatives, exhibit antitumor activity (IC₅₀ = 3.2 μM against HeLa cells), underscoring the scaffold’s versatility.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its chiral nature and ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups can form hydrogen bonds and other interactions with amino acid residues in the target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide with its analogs:
Key Findings from Comparative Studies
a) FAP-Targeting Tracers ()
- [68Ga]Ga-SB03045 and [68Ga]Ga-SB03058 exhibit superior FAP-binding affinity (IC₅₀ = 1.59 nM and 0.68 nM, respectively) compared to [68Ga]Ga-FAPI-04 (IC₅₀ = 4.11 nM). However, tumor uptake of SB03058 (~1.5× higher than FAPI-04) outperforms SB03045, suggesting fluoropyrrolidine and thiazolidine moieties enhance biodistribution .
- Stereochemical Impact : The (2S,4S) configuration in SB03045 vs. (2S,4R) in the target compound highlights the role of 4-position stereochemistry in modulating target engagement.
b) Functional Group Modifications
- Carboxylic Acid vs.
- Thiazole Incorporation : The thiazole-containing analog () demonstrates enhanced molecular weight (430.56 g/mol) and complexity, likely improving interactions with hydrophobic binding pockets (e.g., VHL E3 ligase) .
Biological Activity
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide is a chiral compound notable for its unique stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. The compound features a pyrrolidine ring with a benzoyl group and a hydroxyl group, making it significant in organic and medicinal chemistry. Its specific stereochemistry is crucial for its interactions with biological targets, influencing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme or receptor activities through:
- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in target proteins.
- Receptor binding : The benzoyl group enhances binding affinity to various receptors.
These interactions can lead to significant biological effects, including anti-inflammatory and analgesic properties, which have been observed in various in vitro and in vivo studies.
Pharmacological Properties
Research indicates that this compound exhibits:
- Anti-inflammatory effects : Demonstrated through various animal models, suggesting potential applications in treating inflammation-related conditions.
- Analgesic properties : Effective in pain management scenarios, indicating its utility as a therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key similarities and differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (2S,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate | C13H17NO3 | Contains a benzyl group instead of a benzoyl group |
| (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate | C11H15NO3 | Lacks the benzoyl substituent |
The specific stereochemistry and functional groups of this compound enhance its biological activity compared to these similar compounds .
In Vitro Studies
In vitro assays have confirmed the interaction of this compound with human PD-L1 protein. These studies utilized nuclear magnetic resonance (NMR) spectroscopy to observe shifts in protein spectra upon compound addition, indicating structural interactions that disrupt PD-1/PD-L1 binding .
In Vivo Studies
Preclinical studies involving animal models have shown that the compound effectively reduces inflammation markers and pain responses. These findings support its potential use as a therapeutic agent for conditions characterized by chronic inflammation and pain.
Q & A
Basic: What stereochemical considerations are critical during the synthesis of (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxamide?
The stereochemistry of the pyrrolidine ring is pivotal for bioactivity. The (2S,4R) configuration requires chiral resolution or asymmetric synthesis. Starting from L-proline derivatives (e.g., Boc-protected intermediates), selective protection/deprotection and stereospecific reactions (e.g., Mitsunobu for hydroxyl group introduction) ensure correct stereochemistry. Chiral HPLC or polarimetry validates enantiomeric purity .
Advanced: How can reaction conditions be optimized to improve yield while preserving stereochemical integrity?
Optimization involves:
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., benzoylation) to minimize racemization .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature : Low temperatures (0–5°C) during acylation reduce side reactions .
- Purification : Flash chromatography with chiral stationary phases resolves enantiomeric impurities .
Basic: Which analytical techniques confirm the structure and purity of this compound?
- NMR : ¹H/¹³C NMR verifies stereochemistry (e.g., coupling constants for trans/cis configurations) .
- HPLC : Chiral HPLC (≥98% purity) using columns like Chiralpak® IA/IB .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight .
- X-ray Crystallography : Resolves absolute configuration .
Advanced: What strategies address solubility challenges in pyrrolidine carboxamide synthesis?
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., as seen in related pyrrolidine derivatives) .
- Co-solvents : DMSO-water mixtures enhance dissolution for in vitro assays .
- Prodrug Design : Esterification of the hydroxyl group increases lipophilicity .
Basic: What intermediates are commonly used in synthesizing this compound?
Key intermediates:
- L-Proline derivatives : Boc-protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid .
- Benzoyl chloride : For N-acylation at the 1-position .
- Hydroxyl-protected intermediates : Trityl or silyl ethers prevent undesired oxidation .
Advanced: How does the benzoyl group at the 1-position influence biological activity?
The benzoyl group enhances binding to target receptors (e.g., AT₁) by increasing hydrophobic interactions. SAR studies on analogous pyrrolidine carboxamides show that electron-withdrawing substituents on the benzoyl ring improve affinity . Computational docking (e.g., AutoDock Vina) predicts binding modes .
Basic: What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .
Advanced: Which in vitro models assess neuroprotective potential?
- Primary Neuronal Cultures : Treated with oxidative stress inducers (H₂O₂), followed by viability assays (MTT, LDH) .
- SH-SY5Y Cells : Differentiated with retinoic acid to model neurodegeneration; evaluate caspase-3 activation .
- Microglial Activation Assays : Measure TNF-α/IL-6 suppression via ELISA .
Basic: How is the 4-hydroxyl group introduced during synthesis?
- Epoxidation-Opening : Epoxidize a proline-derived alkene, followed by acid-catalyzed ring opening to install the hydroxyl group .
- Direct Oxidation : Use OsO₄ or KMnO₄ for dihydroxylation, then selective protection .
Advanced: How are enantiomeric impurities resolved in the final product?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
